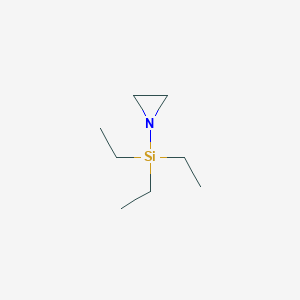
Aziridine, 1-(triethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-(triethylsilyl)- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the triethylsilyl group enhances the stability and reactivity of the aziridine ring, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 1-(triethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of aziridine with triethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of aziridine, 1-(triethylsilyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-(triethylsilyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of a wide range of products .
Common Reagents and Conditions
Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidation of aziridine, 1-(triethylsilyl)- can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: Substitution reactions involve the replacement of the triethylsilyl group with other functional groups.
Major Products Formed
The major products formed from the reactions of aziridine, 1-(triethylsilyl)- include a variety of amines, alcohols, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Aziridine, 1-(triethylsilyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Aziridine, 1-(triethylsilyl)- and its derivatives have shown promise in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, aziridine compounds are used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of aziridine, 1-(triethylsilyl)- involves its ability to undergo nucleophilic ring-opening reactions. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities .
Comparison with Similar Compounds
Aziridine, 1-(triethylsilyl)- can be compared with other similar compounds such as:
Oxirane (Epoxide): Aziridine is similar to oxirane, but the presence of nitrogen in aziridine makes it more nucleophilic and reactive towards electrophiles.
The uniqueness of aziridine, 1-(triethylsilyl)- lies in its high reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
15000-97-2 |
|---|---|
Molecular Formula |
C8H19NSi |
Molecular Weight |
157.33 g/mol |
IUPAC Name |
aziridin-1-yl(triethyl)silane |
InChI |
InChI=1S/C8H19NSi/c1-4-10(5-2,6-3)9-7-8-9/h4-8H2,1-3H3 |
InChI Key |
RHZOSOUAKXHQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















